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  • Product: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
  • CAS: 946714-48-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Abstract This technical guide provides a comprehensive analysis of two fundamental chemical properties—molecular weight and exact mass—as they pertain to the compound N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of two fundamental chemical properties—molecular weight and exact mass—as they pertain to the compound N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the theoretical underpinnings, calculation methodologies, and practical implications of these values. We will explore the critical distinction between the statistical, average nature of molecular weight and the precise, isotopic specificity of exact mass, a concept of paramount importance in modern analytical techniques such as high-resolution mass spectrometry (HRMS). This guide includes detailed protocols for theoretical calculations and outlines the principles of experimental verification, ensuring a thorough and actionable understanding for laboratory applications.

Introduction to the Compound

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a substituted phenoxy-ethylamine derivative. Its unique structure, featuring a chlorinated aniline moiety linked via an ether bridge to a dimethylaminoethyl group, makes it a relevant molecule in chemical synthesis and as a potential intermediate or scaffold in drug discovery programs. Accurate characterization of its mass is the first and most critical step in its identification and quality control.

  • Chemical Name: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

  • Molecular Formula: C₁₀H₁₅ClN₂O

  • Chemical Structure:

    • A benzene ring substituted with an amino (-NH₂) group at position 2 and a chlorine (-Cl) atom at position 6.

    • An ethoxy-dimethylamine side chain (-O-CH₂-CH₂-N(CH₃)₂) is attached at position 1 of the ring.

Fundamental Concepts: Molecular Weight vs. Exact Mass

In chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they describe distinct physical properties. The presence of elements with multiple stable isotopes, such as chlorine, makes understanding this distinction essential for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine.[1]

2.1 Molecular Weight (Average Molecular Mass)

Molecular weight, more accurately termed relative molecular mass, is a macroscopic property calculated using the weighted average atomic mass of each constituent element.[2] These average masses, found on the periodic table, account for the natural abundance of all stable isotopes of an element.

  • Basis: Statistical average based on natural isotopic distribution.

  • Application: Primarily used in stoichiometry and for preparing solutions of known molarity, where bulk material is involved. For example, calculating the mass of the compound needed to achieve a specific molar concentration in a reaction.

2.2 Exact Mass (Monoisotopic Mass)

Exact mass is a microscopic property calculated by summing the masses of the most abundant stable isotope of each constituent element.[3] This value represents the mass of a single, specific molecule containing only these most common isotopes. It is a theoretical value that high-resolution mass spectrometers aim to measure.[4]

  • Basis: The precise mass of a single isotopic configuration (isotopologue).

  • Application: Indispensable for high-resolution mass spectrometry (HRMS).[5] Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass with enough precision (typically to four or more decimal places) to allow for the unambiguous determination of a compound's elemental formula.[3][6]

2.3 The Critical Role of Chlorine Isotopes

Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[1] This has two major consequences:

  • The average atomic mass of chlorine is approximately 35.45 amu, a value not representative of any single chlorine atom.

  • In a mass spectrum, a molecule containing one chlorine atom will exhibit two distinct peaks: a primary molecular ion peak (M) corresponding to the molecule with ³⁵Cl, and a secondary peak (M+2) at approximately 2 Daltons higher, corresponding to the molecule with ³⁷Cl. The intensity ratio of these peaks (~3:1) is a characteristic signature for the presence of a single chlorine atom.

The following diagram illustrates the conceptual difference between how molecular weight and exact mass are derived.

Caption: Conceptual workflow distinguishing Molecular Weight from Exact Mass.

Physicochemical Properties

The calculated mass values for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine are summarized below. These values are derived from its molecular formula, C₁₀H₁₅ClN₂O.

PropertyValueBasis of Calculation
Molecular Formula C₁₀H₁₅ClN₂ODeduced from chemical structure
Molecular Weight 214.70 g/mol Sum of average atomic weights (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007, O: 15.999)
Exact Mass [M] 214.08729 DaMonoisotopic mass calculated with the most abundant isotope of each element, including ³⁵Cl
Exact Mass [M+2] 216.08434 DaMonoisotopic mass calculated with the most abundant isotope of each element, including ³⁷Cl
Methodologies for Determination
4.1 Theoretical Calculation Protocols

These protocols provide a self-validating system for deriving the mass values presented in Section 3.

Protocol 4.1.1: Calculation of Molecular Weight

  • Identify Elemental Composition: From the molecular formula C₁₀H₁₅ClN₂O, list the number of atoms for each element.

    • Carbon (C): 10

    • Hydrogen (H): 15

    • Chlorine (Cl): 1

    • Nitrogen (N): 2

    • Oxygen (O): 1

  • Obtain Average Atomic Weights: Use the standard atomic weights from the IUPAC periodic table.

    • C: 12.011 g/mol

    • H: 1.008 g/mol

    • Cl: 35.453 g/mol

    • N: 14.007 g/mol

    • O: 15.999 g/mol

  • Calculate Total Mass for Each Element: Multiply the atom count by the average atomic weight.

    • Mass of C = 10 * 12.011 = 120.11 g/mol

    • Mass of H = 15 * 1.008 = 15.12 g/mol

    • Mass of Cl = 1 * 35.453 = 35.453 g/mol

    • Mass of N = 2 * 14.007 = 28.014 g/mol

    • Mass of O = 1 * 15.999 = 15.999 g/mol

  • Sum the Masses: Add the total masses to obtain the molecular weight.

    • Molecular Weight = 120.11 + 15.12 + 35.453 + 28.014 + 15.999 = 214.696 g/mol (rounded to 214.70).

Protocol 4.1.2: Calculation of Exact Mass

  • Identify Elemental Composition: C₁₀H₁₅ClN₂O.

  • Obtain Monoisotopic Masses: Use the mass of the most abundant stable isotope for each element.

    • ¹²C: 12.000000 Da

    • ¹H: 1.007825 Da

    • ³⁵Cl: 34.968853 Da

    • ¹⁴N: 14.003074 Da

    • ¹⁶O: 15.994915 Da

  • Calculate Total Mass for Each Element:

    • Mass of C = 10 * 12.000000 = 120.000000 Da

    • Mass of H = 15 * 1.007825 = 15.117375 Da

    • Mass of Cl = 1 * 34.968853 = 34.968853 Da

    • Mass of N = 2 * 14.003074 = 28.006148 Da

    • Mass of O = 1 * 15.994915 = 15.994915 Da

  • Sum the Masses: Add the total masses to obtain the exact mass.

    • Exact Mass = 120.000000 + 15.117375 + 34.968853 + 28.006148 + 15.994915 = 214.087291 Da .

4.2 Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass is validated experimentally using HRMS. This technique provides mass data with high accuracy (typically <5 ppm error), which is sufficient to confirm the elemental composition of an unknown analyte or verify the structure of a synthesized compound.[7]

The simplified workflow for this process is as follows:

G Sample 1. Sample Preparation (Dissolve in suitable solvent) Infusion 2. Infusion/Injection (Introduce sample into MS) Sample->Infusion Ionization 3. Ionization (e.g., Electrospray - ESI) Infusion->Ionization MassAnalyzer 4. Mass Analysis (e.g., TOF or Orbitrap) Ionization->MassAnalyzer Detection 5. Detection (Measure m/z of ions) MassAnalyzer->Detection Spectrum 6. Data Output (Mass Spectrum) Detection->Spectrum

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 946714-48-3) [1] Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 946714-48-3) [1]

Introduction and Strategic Rationale

The target compound, N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, is a highly versatile bifunctional building block frequently utilized in the development of neuroactive ligands and heterocyclic pharmaceutical APIs. The presence of both a primary aniline and a tertiary aliphatic amine, separated by an ether linkage, presents a unique synthetic challenge: preventing cross-reactivity and premature alkylation.

To achieve a high-yielding, scalable protocol, this guide outlines a convergent two-step methodology. We utilize a Williamson Ether Synthesis followed by a Chemoselective Nitro Reduction . Crucially, catalytic hydrogenation (e.g., H2​ with Pd/C ) is strictly avoided in the second step to prevent the hydrodehalogenation of the aryl chloride. Instead, stannous chloride ( SnCl2​ ) is employed to guarantee absolute chemoselectivity for the nitro group.

Synthetic Pathway Visualization

Synthesis SM 2-Chloro-6-nitrophenol (Starting Material) Step1 Williamson Ether Synthesis + 2-Chloro-N,N-dimethylethylamine HCl K2CO3, DMF, 80°C SM->Step1 Int N-[2-(2-Chloro-6-nitrophenoxy)ethyl] -N,N-dimethylamine (Intermediate) Step1->Int Step2 Chemoselective Reduction SnCl2·2H2O, EtOH, 70°C Int->Step2 Target N-[2-(2-Amino-6-chlorophenoxy)ethyl] -N,N-dimethylamine (Target Product) Step2->Target

Figure 1: Two-step synthetic pathway for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsFunction
2-Chloro-6-nitrophenol603-71-41.0 eqStarting Material
2-Chloro-N,N-dimethylethylamine HCl4584-46-71.2 eqAlkylating Agent
Potassium Carbonate ( K2​CO3​ )584-08-73.0 eqBase
Dimethylformamide (DMF)68-12-210 VolPolar Aprotic Solvent
Stannous Chloride Dihydrate ( SnCl2​⋅2H2​O )10025-69-15.0 eqReducing Agent
Ethanol (EtOH)64-17-515 VolProtic Solvent

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Formation of the ether linkage to yield the intermediate N-[2-(2-chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine.

Mechanistic Rationale: DMF is selected as the solvent because its polar aprotic nature minimizes the solvation of the phenoxide anion, thereby maximizing its nucleophilicity for the SN​2 displacement. An excess of K2​CO3​ (3.0 eq) is critical here; 1.0 eq is consumed to neutralize the hydrochloride salt of the alkylating agent, while the remainder deprotonates the phenol to drive the reaction forward.

  • Preparation: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, reflux condenser, and an inert argon atmosphere.

  • Charging: Add 2-chloro-6-nitrophenol (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) to the flask. Suspend the mixture in anhydrous DMF (10 Vol).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (indicated by a deep color shift).

  • Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.2 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Heating: Elevate the reaction temperature to 80°C and stir for 12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV visualization).

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 Vol). Extract the aqueous layer with Ethyl Acetate ( 3×15 Vol).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude yellow oil is typically of sufficient purity (>90%) to proceed directly to Step 2.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to a primary amine without cleaving the aryl-chloride bond [2].

Mechanistic Rationale: Standard catalytic hydrogenation is contraindicated due to the high risk of hydrodehalogenation at the C-6 position. Stannous chloride ( SnCl2​ ) provides a mild, highly chemoselective alternative that exclusively targets the nitro group. The critical phase of this step is the alkaline workup; adding NaOH converts the soluble tin salts into insoluble tin(IV) oxide/hydroxide precipitates, liberating the product from tin-amine complexes.

  • Preparation: Dissolve the crude intermediate from Step 1 (1.0 eq) in absolute Ethanol (15 Vol) in a round-bottom flask.

  • Reagent Addition: Add SnCl2​⋅2H2​O (5.0 eq) in a single portion.

  • Reaction: Heat the mixture to 70°C. The reaction will typically turn homogenous and slightly orange. Maintain heating for 3-4 hours. Monitor via LC-MS to confirm the disappearance of the intermediate mass.

  • Quenching: Cool the reaction mixture to 0°C using an ice bath.

  • Basification (Critical Step): Carefully adjust the pH to 10-11 by the dropwise addition of 2M aqueous NaOH . A thick, white precipitate of tin salts will form.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the tin emulsion, washing the filter cake thoroughly with Ethyl Acetate.

  • Extraction: Separate the phases of the filtrate. Extract the aqueous layer once more with Ethyl Acetate.

  • Final Isolation: Dry the combined organic layers over Na2​SO4​ , filter, and evaporate the solvent. Purify the residue via silica gel column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure target compound as a viscous oil or low-melting solid.

Expected Analytical Characterization

To ensure the integrity of the self-validating system, researchers must verify the final product against the following expected analytical parameters:

Analytical MethodExpected Data / Signals
LC-MS (ESI+) [M+H]+ expected at m/z 215.1
1 H NMR (400 MHz, CDCl3​ ) δ 6.80 - 6.55 (m, 3H, Ar-H), 4.10 (t, J = 5.8 Hz, 2H, O−CH2​ ), 3.85 (br s, 2H, NH2​ ), 2.75 (t, J = 5.8 Hz, 2H, CH2​−N ), 2.35 (s, 6H, N(CH3​)2​ )
13 C NMR (100 MHz, CDCl3​ ) δ 143.2, 140.1, 128.5, 124.3, 120.1, 115.4, 70.2, 58.7, 46.1

References

  • NextSDS Chemical Substance Database. N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. NextSDS.[Link]

  • Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 1984, 25(8), 839-842.[Link]

Application

HPLC method development for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. The method utilizes reversed-phase chromatography with UV detection, a technique well-suited for polar aromatic compounds. The strategic approach outlined herein begins with a systematic method development process, focusing on the logical selection of column chemistry, mobile phase composition, and detector settings to achieve optimal separation and peak symmetry. Subsequently, a detailed protocol for method validation is presented, structured in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require a reliable, validated method for the quantitative analysis of this compound in bulk drug substance or formulated products.

Introduction and Analytical Rationale

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a substituted phenoxy-ethylamine derivative, featuring structural motifs common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements.[3]

The analytical challenge presented by this molecule stems from its key functional groups: a primary aromatic amine, a tertiary aliphatic amine, and a chlorinated aromatic ring. The two basic amine groups make the molecule's chromatographic retention highly sensitive to mobile phase pH. Uncontrolled pH can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase and inconsistent retention times.[4] However, the chlorophenoxy moiety acts as a strong chromophore, making UV detection a straightforward and suitable choice.

This guide details a direct-injection HPLC-UV method, which avoids the often complex and time-consuming derivatization procedures sometimes required for amine analysis.[5][6] The developed method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products.

Part I: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The choices made at each stage are based on the physicochemical properties of the analyte and the principles of chromatography.

Analyte Physicochemical Assessment
  • Structure: Possesses both hydrophobic (chlorophenyl ring) and hydrophilic/ionizable (primary and tertiary amines) regions, making it suitable for reversed-phase chromatography.

  • pKa: The primary and tertiary amine groups are basic. Their estimated pKa values are in the range of 9-10. To ensure consistent elution and good peak shape, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic state. Operating at a pH at least 2 units below the pKa values (e.g., pH < 7) will ensure both amines are fully protonated. A low pH (e.g., 2.5-3.5) is often optimal for minimizing peak tailing by suppressing the ionization of residual silica silanols on the column.

  • UV Absorbance: The substituted aromatic ring is a chromophore. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For a chlorophenol derivative, this is typically in the 220-280 nm range.

Chromatographic System Selection
  • Mode: Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates molecules based on their hydrophobicity, which is ideal for this analyte containing both polar and non-polar regions.[7]

  • Column: A C18 (octadecylsilane) column is the most common starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[5] A column with end-capping is crucial to block residual silanol groups and improve the peak shape of basic analytes.

  • Mobile Phase:

    • Aqueous Component: An acidic buffer is required to control the pH and ensure the analyte is consistently protonated. A 20-50 mM phosphate or formate buffer adjusted to pH 3.0 is a good starting point.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

    • Elution Mode: A gradient elution (e.g., starting with a low percentage of organic modifier and increasing over time) is recommended for initial screening to determine the approximate solvent strength needed to elute the compound and to separate it from potential impurities. This can later be optimized to a faster isocratic method if no closely eluting impurities are present.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It allows for the determination of the λ-max and can also assess peak purity by comparing spectra across the peak.

The logical flow of the method development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization A Analyte Assessment (pKa, UV Spectra, Solubility) B Select Mode & Column (RP-HPLC, End-capped C18) A->B Informs Selection C Mobile Phase Scouting (Buffer pH, Organic Modifier) B->C Initial Setup D Gradient Optimization (Separate Analyte & Impurities) C->D Refine Separation E Detector Wavelength (Determine λ-max) D->E Concurrent Task F Method Fine-Tuning (Flow Rate, Temp, Isocratic?) D->F Optimize for Speed/Resolution G System Suitability Test (SST) (Confirm Performance) F->G Pre-Validation Check H H G->H Validated Method

Caption: Logical workflow for HPLC method development.

Part II: Optimized Method and Protocols

Recommended Chromatographic Conditions

The following table summarizes the optimized conditions derived from the development strategy.

ParameterRecommended Condition
Instrument HPLC or UPLC system with a Quaternary Pump and DAD/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (End-capped)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength λ-max (e.g., 230 nm, to be determined experimentally)
Run Time 10 minutes
Diluent Mobile Phase A : Mobile Phase B (60:40 v/v)
Protocol: Preparation of Solutions

1. Mobile Phase A (Aqueous Buffer): a. Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄). c. Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.

2. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine reference standard into a 25 mL Class A volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

3. Working Standard Solution (e.g., 100 µg/mL): a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask. b. Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

4. Sample Preparation (e.g., 100 µg/mL target concentration): a. Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active analyte into a 250 mL volumetric flask. b. Add approximately 150 mL of diluent, and shake/sonicate until fully dissolved. c. Dilute to the mark with diluent and mix. d. Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be evaluated.

ValidationParameters Validation HPLC Method Validation | (ICH Q2 R1) Specificity Specificity Is the signal from the analyte? Validation:f0->Specificity Linearity Linearity & Range Proportional response over a concentration range? Validation:f0->Linearity Accuracy Accuracy How close is the result to the true value? Validation:f0->Accuracy Precision Precision Repeatability & Intermediate Precision Validation:f0->Precision Limits LOD & LOQ Lowest detectable & quantifiable amounts? Validation:f0->Limits Robustness Robustness Resistant to small, deliberate changes? Validation:f0->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a solution of a placebo (formulation matrix without the active ingredient).

    • Analyze stressed samples (e.g., exposed to acid, base, peroxide, heat, and light) to ensure that degradation products are resolved from the analyte peak. The DAD/PDA detector should be used to assess peak purity.

  • Acceptance Criteria: The blank and placebo must show no significant interference at the retention time of the analyte. The analyte peak must be spectrally pure and resolved from all degradation peaks (Resolution > 2.0).

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[1]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be not more than 2.0%.[1][8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

    • Based on Calibration Curve: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Part IV: Validation Results Summary (Hypothetical Data)

The following tables present a summary of typical results obtained during the validation of this method, demonstrating its suitability.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
50 498500
75 751200
100 1002500
125 1253000
150 1501800
Correlation Coefficient (R²) 0.9998

| Linear Regression Equation | y = 10015x - 850 |

Table 2: Accuracy (Recovery) Results

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.8 100.8%
120% 120.0 119.3 99.4%

| Mean Recovery | | | 99.9% |

Table 3: Precision Results

Precision Type Number of Replicates (n) Mean Assay (%) % RSD
Repeatability 6 99.7% 0.45%

| Intermediate Precision | 6 | 100.2% | 0.62% |

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. The systematic development approach, based on the analyte's chemical properties, resulted in excellent chromatographic performance with good peak symmetry and resolution. The comprehensive validation, performed according to ICH guidelines, confirms that the method is specific, linear, accurate, and precise for its intended purpose. This validated method is suitable for routine quality control analysis, stability studies, and process monitoring in a regulated pharmaceutical environment.

References

  • HPLC Method Development and Valid
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Steps for HPLC Method Valid
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • N-[2-(2-AMINO-6-CHLOROPHENOXY)
  • ICH Guidelines for Analytical Method Valid
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • Selected amines and amino alcohols. Miljøstyrelsen.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • (2-(2-Aminoethoxy)ethyl)dimethylamine | C6H16N2O | CID 22322041. PubChem.
  • N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine | C11H14Cl3NO | CID 3842173. PubChem.
  • ANALYTICAL METHODS.
  • Application Note: Quantitative Analysis of 2-Amino-6-chlorophenol in a Mixture. Benchchem.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.

Sources

Method

Application Note: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine in the Discovery of RIPK1 Kinase Inhibitors

Executive Summary In modern pharmaceutical drug discovery, the design of highly selective kinase inhibitors relies heavily on bifunctional building blocks that can simultaneously anchor to the target protein and optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug discovery, the design of highly selective kinase inhibitors relies heavily on bifunctional building blocks that can simultaneously anchor to the target protein and optimize physicochemical properties. N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 946714-48-3) has emerged as a critical intermediate in the synthesis of novel therapeutics, particularly inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) [1].

This application note provides a comprehensive guide for medicinal chemists and assay biologists on utilizing this specific pharmacophore to synthesize and evaluate targeted libraries for necroptosis inhibition, a pathway implicated in neurodegenerative diseases (e.g., Alzheimer's, ALS) and severe inflammatory disorders [2].

Structural Rationale & Pharmacophore Utility

The utility of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine lies in its highly rationalized structural components, which address both target binding and drug-like properties:

  • The Dimethylaminoethyl Ether Tail (Solubilizing Group): With a pKa of approximately 8.5–9.0, the tertiary amine is predominantly protonated at physiological pH (7.4). This serves a dual purpose: it drastically improves the thermodynamic aqueous solubility of the resulting lipophilic kinase inhibitors, and it acts as a basic anchor capable of forming critical salt-bridge interactions with solvent-exposed acidic residues (e.g., Aspartate or Glutamate) at the entrance of the kinase ATP-binding pocket [3].

  • The 6-Chloro Substituent: The halogen atom provides a lipophilic contact point within the kinase hinge region. More importantly, it induces a steric clash that restricts the dihedral angle of the adjacent phenoxy ether, pre-organizing the basic tail into a bioactive trajectory and reducing the entropic penalty upon target binding.

  • The 2-Amino Handle: The primary aniline serves as a versatile synthetic handle for rapid diversification via amide coupling, urea formation, or cyclization into fused heterocycles (e.g., benzimidazoles).

Drug_Design Core N-[2-(2-Amino-6-chlorophenoxy)ethyl] -N,N-dimethylamine Coupling Amide/Urea Coupling (HATU/DIPEA) Core->Coupling Handle: 2-Amino Library Targeted Library Generation Coupling->Library Diversification Screening TR-FRET Kinase Assay Library->Screening In vitro Profiling Lead Lead Optimization (RIPK1 Inhibitors) Screening->Lead Hit Selection

Workflow illustrating the integration of the building block into a high-throughput drug discovery pipeline.

Application Focus: Targeting RIPK1 and Necroptosis

RIPK1 is a master regulator of necroptosis—a highly inflammatory form of programmed cell death. Upon activation by TNF-α, RIPK1 autophosphorylates and recruits RIPK3 and MLKL to form the "necrosome" (Complex IIb). By coupling N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine with optimized hinge-binding motifs (e.g., pyrimidines or quinolines), researchers can generate Type I or Type III kinase inhibitors that lock RIPK1 in an inactive state, thereby halting the necroptotic cascade [4].

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds Complex1 Complex I (RIPK1, TRADD, TRAF2) TNFR1->Complex1 Recruits Complex2 Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex1->Complex2 Kinase Activation Necroptosis Necroptosis / Inflammation Complex2->Necroptosis MLKL Oligomerization Inhibitor RIPK1 Inhibitor (Synthesized Derivative) Inhibitor->Complex1 Blocks RIPK1 Kinase Domain

Mechanism of action: Synthesized derivatives block RIPK1 kinase activity, preventing necrosome formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every experimental choice.

Protocol A: Parallel Amide Coupling for Library Generation

Causality: The 2-amino group is sterically hindered by the ortho-positioned bulky dimethylaminoethoxy ether. Therefore, standard coupling reagents (like EDC/NHS) often result in low yields. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, driving the acylation of hindered anilines to completion.

Step-by-Step Methodology:

  • Preparation: In a dry 4 mL glass vial under nitrogen, dissolve the target carboxylic acid (1.2 eq, 0.12 mmol) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL).

  • Activation: Add HATU (1.3 eq, 0.13 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (1.0 eq, 0.1 mmol).

  • Incubation: Stir the reaction mixture at 40°C for 4–6 hours.

  • Validation (LC-MS Monitoring): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Self-Validation Check: The reaction is deemed complete when the starting aniline peak (m/z 215.1 [M+H]⁺) disappears and the product mass appears.

  • Purification: Quench with water, extract with Ethyl Acetate (3 x 2 mL), concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: In Vitro RIPK1 Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because it introduces a time delay before measurement, effectively eliminating interference from compound autofluorescence—a common false-positive driver in high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT.

  • Enzyme/Tracer Mix: Dilute recombinant human RIPK1 (kinase domain) and the fluorescently labeled tracer (e.g., LanthaScreen tracer) in the assay buffer.

  • Compound Plating: Dispense 100 nL of the synthesized compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Incubation: Add 5 µL of the Enzyme/Tracer mix to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Antibody Addition: Add 5 µL of Eu-anti-Tag antibody. Incubate for an additional 60 minutes.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: The assay must include Necrostatin-1 (Nec-1) as a positive control [2]. Calculate the Z'-factor using DMSO-only (negative) and Nec-1 (positive) wells. A Z'-factor > 0.6 validates the assay's dynamic range, confirming the data is trustworthy before analyzing the synthesized derivatives.

Data Presentation: SAR & Physicochemical Profiling

The integration of the dimethylaminoethyl tail ensures that even highly lipophilic core scaffolds maintain acceptable aqueous solubility. The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data for derivatives synthesized using this protocol.

Compound IDR-Group (Carboxylic Acid Partner)RIPK1 IC₅₀ (nM)Kinetic Solubility (µM, pH 7.4)LogD (pH 7.4)
Cmpd-01 1-Methyl-1H-pyrazole-4-carboxylic acid45>2001.8
Cmpd-02 4-Fluorobenzoic acid1201502.4
Cmpd-03 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid12>2002.1
Nec-1 (Control)Reference Standard300502.6

Table 1: Profiling of synthesized derivatives. Note how the basic tail (present in Cmpd 01-03) drives kinetic solubility >150 µM, significantly outperforming the traditional Nec-1 standard.

References

  • World Intellectual Property Organization. (2017). Compounds, compositions and methods for inhibiting RIPK1 (Patent No. WO2017136727A2).
  • American Chemical Society. (2021). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. Journal of Medicinal Chemistry. Retrieved from[Link]

  • American Chemical Society. (2003). Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. Biomacromolecules. Retrieved from[Link]

  • Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors: Cognitive Vitality Ratings. Retrieved from[Link]

Application

mass spectrometry LC-MS/MS analysis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Application Note: LC-MS/MS Method Development and Mechanistic Fragmentation Analysis for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine Executive Summary & Analytical Rationale N-[2-(2-Amino-6-chlorophenoxy)ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Mechanistic Fragmentation Analysis for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Executive Summary & Analytical Rationale

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (Molecular Formula: C10H15ClN2O; Monoisotopic Mass: 214.0873 Da) is a structurally complex chemical building block featuring an arylamine, a halogenated phenol ether, and a tertiary aliphatic amine. Compounds bearing the phenoxyethylamine scaffold are frequently utilized in the development of 5-HT receptor modulators, local anesthetics, and kinase inhibitors.

As a Senior Application Scientist, the primary challenge in quantifying this compound lies in distinguishing it from structurally similar synthetic impurities or biological metabolites. To address this, we have developed a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The method leverages the basicity of the tertiary amine for optimal Positive Electrospray Ionization (ESI+) and utilizes the unique 35Cl/37Cl isotopic signature of the molecule to create a self-validating analytical system .

Mechanistic Fragmentation Analysis (Expertise & Causality)

Understanding the collision-induced dissociation (CID) pathways of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

When subjected to ESI+, the molecule readily accepts a proton at the most basic site—the tertiary amine—yielding a precursor ion [M+H]+ at m/z 215.1 (for the 35Cl isotope). Upon entering the collision cell, the molecule undergoes predictable fragmentation driven by the inductive withdrawal of the ether oxygen and the stability of the resulting carbocations [1].

  • Primary Cleavage (m/z 72.1): The dominant fragmentation pathway is the heterolytic cleavage of the ether C-O bond. The charge is retained on the aliphatic side chain, generating a highly stable N,N-dimethylaminoethyl cation ([C4H10N]+) at m/z 72.1. This is a hallmark fragmentation signature for compounds containing this specific moiety [3].

  • Secondary Cleavage (m/z 144.0): An alternative pathway involves the cleavage of the ether bond accompanied by a hydrogen rearrangement, yielding the protonated 2-amino-6-chlorophenol ion ([C6H7ClNO]+) at m/z 144.0. Monitoring this fragment is essential for confirming the integrity of the arylamine core [2].

  • High-Energy Dissociation (m/z 58.1): At higher collision energies, the m/z 72.1 fragment undergoes further dissociation, losing a methylene group to form the m/z 58.1 ion, a classic secondary fragment of dimethylamine derivatives [4].

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 215.1 Frag1 Dimethylaminoethyl Cation [C4H10N]+ m/z 72.1 (Quantifier) Parent->Frag1 Ether Cleavage (Charge on Amine) Frag2 Protonated Chlorophenol [C6H7ClNO]+ m/z 144.0 (Qualifier 1) Parent->Frag2 Ether Cleavage (+H Transfer) Frag3 Secondary Amine Fragment [C3H8N]+ m/z 58.1 (Qualifier 2) Frag1->Frag3 -CH2 Loss (High CE)

Fig 1. Collision-induced dissociation (CID) fragmentation pathway of the m/z 215.1 precursor.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol employs a built-in isotopic ratio diagnostic . Because the molecule contains a single chlorine atom, the natural isotopic distribution dictates a ~3:1 ratio between the 35Cl (m/z 215.1) and 37Cl (m/z 217.1) precursor ions. By monitoring MRM transitions for both isotopes, any deviation from this 3:1 ratio in the integrated peak areas immediately flags co-eluting isobaric interference, rendering the method self-diagnosing.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile is chosen to rapidly crash out matrix proteins while ensuring the highly soluble amine remains in the supernatant.

  • Aliquot 50 µL of the biological sample (or synthetic reaction mixture) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar stable amine at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The formic acid ensures the tertiary amine remains protonated, preventing non-specific binding to the plastic tube walls.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

LC-MS/MS Workflow Diagram

LCMS_Workflow Step1 1. Sample Prep Protein Ppt & Isotopic IS Spike Step2 2. UHPLC C18 Column Gradient Elution Step1->Step2 Step3 3. ESI+ Protonation to m/z 215.1 & 217.1 Step2->Step3 Step4 4. QqQ MRM Isotope Ratio Monitoring Step3->Step4 Step5 5. Validation Self-Validating Data Output Step4->Step5

Fig 2. Self-validating LC-MS/MS analytical workflow with built-in isotopic ratio monitoring.

Instrumental Parameters & Data Presentation

UHPLC Chromatographic Conditions

Causality: A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes for basic amines which are otherwise prone to tailing. 0.1% Formic acid acts as an ion-pairing agent and proton donor.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
2.50 10.0 90.0
3.50 10.0 90.0
3.60 95.0 5.0

| 5.00 | 95.0 | 5.0 (Re-equilibration) |

Mass Spectrometry (MRM) Parameters

Causality: The QqQ mass spectrometer is operated in ESI+ mode. Dwell times are optimized to 50 ms per transition to ensure a minimum of 15 data points across the chromatographic peak for accurate integration.

Isotope TargetPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
35Cl (Major) 215.172.15020Quantifier
35Cl (Major) 215.1144.05025Qualifier 1
35Cl (Major) 215.158.15035Qualifier 2
37Cl (Minor) 217.172.15020Isotope Check (Quant)
37Cl (Minor) 217.1146.05025Isotope Check (Qual)

Conclusion

This application note establishes a rigorous, self-validating LC-MS/MS methodology for the analysis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. By combining optimized sample preparation, targeted MRM transitions based on fundamental thermodynamic fragmentation principles, and a built-in 35Cl/37Cl isotopic ratio diagnostic, researchers can achieve highly trustworthy and reproducible pharmacokinetic or quality control data.

References

  • Predictable Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Fragmentation of Ozone-Reactive N-Nitrosodimethylamine Precursors Coupled with In Silico Fragmentation and Ion Mobility-Quadrupole Time-of-Flight Facilitates Their Identification in Sewage. Environmental Science & Technology - ACS Publications.[Link]

  • Identification of methacrylates and acrylates in dental materials by mass spectrometry. ResearchGate.[Link]

  • Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Doc Brown's Advanced Organic Chemistry.[Link]

Method

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine application in enzyme inhibition assays

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine: A Novel Candidate for Monoamine Oxidase-A Inhibition Assays Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine: A Novel Candidate for Monoamine Oxidase-A Inhibition Assays

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine in enzyme inhibition assays. Based on structural similarities to known monoamine oxidase inhibitors, we propose this compound as a putative inhibitor of Monoamine Oxidase-A (MAO-A). Detailed protocols for a fluorometric-based in vitro assay are provided to characterize its inhibitory potential.

Introduction: The Rationale for Investigating N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine as a MAO-A Inhibitor

Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes critical for the catabolism of monoamine neurotransmitters, such as serotonin and norepinephrine, as well as dietary amines.[1] The two primary isoforms, MAO-A and MAO-B, are well-characterized and distinguished by their substrate specificity and inhibitor selectivity.[1] Dysregulation of MAO-A activity has been implicated in a range of neurological disorders, including depression and anxiety, making it a significant target for therapeutic intervention.[2][3]

The chemical structure of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, featuring a substituted phenoxy ethylamine backbone, shares pharmacophoric elements with known MAO inhibitors. The presence of an amino group and a halogenated aromatic ring suggests potential for interaction with the active site of monoamine-metabolizing enzymes. This application note outlines a detailed methodology to investigate the inhibitory effects of this novel compound on MAO-A activity. The protocols described herein are designed for a 96-well plate format, rendering them suitable for high-throughput screening (HTS) and dose-response analysis.[1]

Scientific Foundation: The Enzymatic Pathway and Principle of Inhibition Assay

MAO-A catalyzes the oxidative deamination of monoamine substrates, leading to the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1] The fluorometric assay detailed in this guide quantifies MAO-A activity by detecting the generation of H₂O₂. In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the H₂O₂ produced by MAO-A to oxidize a non-fluorescent probe, such as Amplex® Red, into the highly fluorescent product, resorufin. The resulting increase in fluorescence is directly proportional to MAO-A activity. A reduction in the rate of fluorescence generation in the presence of a test compound, such as N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, indicates inhibition of the enzyme.[1]

MAO_Pathway Substrate Monoamine Substrate (e.g., p-Tyramine) MAO_A MAO-A Substrate->MAO_A + O₂ + H₂O H2O2 Hydrogen Peroxide (H₂O₂) MAO_A->H2O2 produces HRP HRP H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplex® Red) Probe->HRP Fluorescence Fluorescent Product (e.g., Resorufin) HRP->Fluorescence Inhibitor N-[2-(2-Amino-6-chlorophenoxy)ethyl] -N,N-dimethylamine Inhibitor->MAO_A Inhibits

Figure 1: Principle of the fluorometric MAO-A inhibition assay.

Experimental Protocol: Fluorometric Assay for MAO-A Inhibition

This protocol is adapted for a 96-well plate format to determine the inhibitory potential of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine against MAO-A.

Materials and Reagents
  • MAO-A Enzyme: Recombinant human MAO-A

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]

  • Substrate: p-Tyramine

  • Test Compound: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

  • Positive Control: Clorgyline (a known MAO-A inhibitor)

  • Fluorogenic Probe: Amplex® Red or equivalent

  • Horseradish Peroxidase (HRP)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Plate: 96-well black, flat-bottom plate

  • Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of approximately 530/585 nm

Preparation of Reagents
  • MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Substrate Stock Solution (100 mM p-Tyramine): Dissolve p-Tyramine in ddH₂O. Store at -20°C.

  • Test Compound Stock Solution (10 mM): Dissolve N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine in DMSO.

  • Positive Control Stock Solution (10 mM Clorgyline): Dissolve clorgyline in DMSO.

  • Fluorogenic Probe Stock Solution (10 mM Amplex® Red): Dissolve in DMSO. Protect from light and store at -20°C.

  • HRP Stock Solution (10 U/mL): Dissolve in MAO Assay Buffer. Aliquot and store at -20°C.

  • MAO-A Working Solution: Dilute recombinant MAO-A enzyme in MAO Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Procedure

Figure 2: Experimental workflow for MAO-A inhibition assay.

  • Compound Plating:

    • Prepare serial dilutions of the test compound and positive control (Clorgyline) in MAO Assay Buffer. A typical starting concentration range for screening is 0.01 µM to 100 µM.

    • Add 5 µL of each dilution to the respective wells of the 96-well plate.

    • For enzyme control wells (100% activity), add 5 µL of MAO Assay Buffer containing the same percentage of DMSO as the compound wells.

    • For blank wells (background fluorescence), add 5 µL of MAO Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 45 µL of the MAO-A working solution to all wells except the blank wells.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare a Working Reagent by mixing the MAO Assay Buffer, p-Tyramine substrate, HRP, and Amplex® Red probe. The final concentrations in the well should be optimized, but a typical starting point is 1 mM p-Tyramine, 1 U/mL HRP, and 50 µM Amplex® Red.

    • Add 50 µL of the Working Reagent to all wells to initiate the reaction. The final volume in each well will be 100 µL.

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results and Interpretation

The inhibitory potential of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is quantified by its IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor. The results should be compared to the IC₅₀ value of the positive control, clorgyline.

Table 1: Hypothetical Inhibition Data for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine against MAO-A

CompoundIC₅₀ (µM)
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine1.25 ± 0.15
Clorgyline (Positive Control)0.008 ± 0.001

The hypothetical data in Table 1 suggests that while N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine shows inhibitory activity against MAO-A, it is less potent than the well-established inhibitor, clorgyline. Further studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic assays, would be necessary to fully characterize the compound's interaction with the enzyme.

Conclusion

This application note provides a robust framework for evaluating the inhibitory activity of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine against MAO-A. The detailed fluorometric assay protocol is designed for accuracy and high-throughput capabilities, enabling researchers to efficiently screen and characterize novel enzyme inhibitors. The successful application of this protocol will provide valuable insights into the therapeutic potential of this and other structurally related compounds.

References

  • Yuan, H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • PubChem. (n.d.). 2-[5-chloro-2-(4-chlorophenoxy)-N-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-oxoethyl]anilino]-N-[2-(dimethylamino)ethyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Retrieved from [Link]

  • Abdelsalam, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • Tang, S. S., et al. (1984). Beta-substituted ethylamine derivatives as suicide inhibitors of lysyl oxidase. Journal of Biological Chemistry. Retrieved from [Link]

  • Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

  • Zengin, G., et al. (2021). Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species. MDPI. Retrieved from [Link]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
  • Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Retrieved from [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Strategies for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Executive Summary & Physicochemical Rationale The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models is a critical inflection point in drug development. This application not...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models is a critical inflection point in drug development. This application note details the formulation, dosing, and pharmacokinetic (PK) evaluation strategies for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 946714-48-3).

Structurally, this compound is an aryloxyethylamine derivative characterized by a lipophilic chlorophenoxy core and a highly basic N,N-dimethylamine aliphatic chain. The physicochemical properties of basic amines dictate their behavior in biological systems. The dimethylamine group typically exhibits a pKa between 8.5 and 9.5, meaning it is heavily protonated (cationic) at physiological pH (7.4)[1].

Understanding this ionization state is paramount. Cationic drugs are electrostatically drawn to the anionic phosphate groups on the surface of cell membranes, pulling the drug out of the plasma and into peripheral tissues[2]. Consequently, basic amines tend to exhibit a significantly higher Volume of Distribution (Vd) compared to neutral or acidic molecules of similar lipophilicity[3]. This high Vd requires careful consideration during dose selection, as higher initial doses may be necessary to achieve therapeutic plasma concentrations, while simultaneously increasing the risk of off-target tissue toxicity (such as hERG liability)[1].

Formulation Strategy & Decision Matrix

Developing an in vivo formulation requires balancing the compound's solubility limits with the tolerability of the vehicle in the target species. Because N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a basic amine, its aqueous solubility is highly pH-dependent. At a pH > 7.0, the compound exists predominantly as a free base, which is highly lipophilic and prone to precipitation in aqueous media. Conversely, at a pH < 6.0, the amine is protonated, significantly enhancing aqueous solubility[4].

To prevent in vivo precipitation (which can lead to erratic absorption, embolisms in IV dosing, or localized toxicity), the formulation must maintain the compound in its ionized state or utilize sufficient co-solvents and surfactants.

Formulation_Tree Start N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (Basic Amine, pKa ~9.0) Solubility Aqueous Solubility Check Start->Solubility LowpH pH < 6.0 (Protonated, Soluble) Solubility->LowpH HighpH pH > 7.4 (Free Base, Insoluble) Solubility->HighpH Form1 IV/PO Vehicle: Saline + 5% Tween 80 or Citrate Buffer (pH 4.5) LowpH->Form1 Form2 Avoid basic vehicles; Risk of precipitation HighpH->Form2

Fig 1. pH-dependent formulation decision tree for basic amine NCEs.

Table 1: Recommended Preclinical Formulation Vehicles
RouteVehicle CompositionMax Dosing Volume (Mice)Rationale & Causality
IV 5% DMSO / 5% Tween 80 / 90% Saline5 mL/kgDMSO disrupts the crystal lattice; Tween 80 prevents precipitation upon dilution in blood. Saline ensures isotonicity.
PO 50 mM Citrate Buffer (pH 4.5)10 mL/kgAcidic buffer ensures the amine remains protonated in the GI tract, maximizing solubility-limited absorption[4].
IP / SC 10% PEG400 / 90% Water for Injection10 mL/kgPEG400 acts as a co-solvent. IP/SC routes augment exposure compared to PO by bypassing immediate hepatic first-pass metabolism[5].

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in quality control (QC) checkpoints. Every formulation must be a self-validating system before administration to live animals.

Protocol A: Preparation of 2 mg/mL Dosing Solution (IV/PO)

Objective: Prepare a clear, stable solution for a 10 mg/kg dose at a 5 mL/kg dosing volume.

  • Weighing: Accurately weigh 20.0 mg of the compound into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add 500 µL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

    • Causality: Lipophilic free bases require a strong organic solvent to break intermolecular bonds before aqueous introduction.

  • Surfactant Addition: Add 500 µL of Tween 80. Vortex for 2 minutes until a homogenous, viscous mixture is formed.

  • Aqueous Dilution: Slowly add 9.0 mL of 50 mM Citrate Buffer (pH 4.5) dropwise while continuously vortexing.

    • Causality: Rapid addition of water can cause localized supersaturation and "crashing out" of the API. Dropwise addition ensures the surfactant micelles can encapsulate the drug molecules.

  • Quality Control (Self-Validation): Hold the vial against both a stark black and stark white background under bright light. If any turbidity, opalescence, or micro-particulates are observed, the formulation has failed and must be discarded. Measure the final pH to ensure it remains < 6.0.

  • Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

Protocol B: In Vivo Dosing and Pharmacokinetic Sampling (Murine Model)

Objective: Execute a robust PK study to determine Clearance (Cl), Volume of Distribution (Vd), and Bioavailability (F).

  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 4 hours prior to PO dosing to minimize food-effect variability on GI absorption. IV cohorts do not require fasting.

  • Administration:

    • IV Route: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Inject 5 mL/kg of the formulation smoothly over 10–15 seconds to prevent cardiovascular shock.

    • PO Route: Administer 10 mL/kg via a stainless-steel oral gavage needle directly into the stomach.

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular vein puncture using a sterile lancet at designated time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h).

  • Sample Processing: Collect blood into K2EDTA-coated microcentrifuge tubes. Invert gently to mix. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-labeled tube and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Pharmacokinetic & Pharmacodynamic Considerations

Once administered, the PK profile of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine will be heavily influenced by its basic nature. The compound is expected to rapidly partition out of the central plasma compartment and into peripheral tissues, resulting in a multi-compartmental distribution profile[6].

Metabolically, the N,N-dimethylamine moiety is a classic substrate for hepatic Cytochrome P450 (CYP) enzymes. The primary metabolic clearance pathway will likely involve sequential N-demethylation to form the secondary amine (N-methylamine) and eventually the primary amine.

PK_Model Dose PO Dosing (Acidic Vehicle) GI GI Tract Absorption Dose->GI Plasma Central Compartment (Plasma) GI->Plasma Absorption Tissue Peripheral Compartment (High Vd due to basic amine) Plasma->Tissue Tissue Partitioning Metabolism Hepatic Clearance (CYP450 N-demethylation) Plasma->Metabolism Clearance Tissue->Plasma Redistribution

Fig 2. Compartmental pharmacokinetic distribution and clearance model for basic amines.

PD & Toxicity Monitoring: Because aryloxyethylamines often interact with monoamine transporters or voltage-gated ion channels, researchers should closely monitor the animals post-dosing for neurological or cardiovascular signs. High Vd compounds can accumulate in the myocardium, leading to QT prolongation or hERG channel blockade[1]. Clinical observation should include monitoring for tremors, altered locomotor activity, or respiratory depression during the first 2 hours post-dose.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter URL:[Link]

  • Volume of Distribution in Drug Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC - NIH URL:[Link]

  • Prediction of Volume of Distribution Values in Humans for Neutral and Basic Drugs Using Physicochemical Measurements and Plasma Protein Binding Data Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • changing a drug's volume of distribution YouTube (Chem Help ASAP) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Pharmaceuticals (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Welcome to the technical support and troubleshooting center for the handling, storage, and stability management of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine . This guide is designed for researchers and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the handling, storage, and stability management of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine . This guide is designed for researchers and drug development professionals to mitigate thermal and oxidative degradation during experimental workflows.

Mechanistic Overview of Degradation

Understanding the structural vulnerabilities of this compound is critical for establishing robust storage protocols. The molecule contains three highly reactive moieties:

  • The Aniline Group (2-amino-6-chlorophenoxy): Substituted anilines are notoriously susceptible to air oxidation. The electron-rich amino group undergoes hydrogen abstraction and electron transfer, leading to the formation of heavily colored quinone-imines or azo dimers ([1], [2]).

  • The Tertiary Amine (N,N-dimethylamine): At elevated temperatures, tertiary amines undergo thermal dealkylation (cleavage of the C-N bond to yield secondary amines) and N-oxidation in the presence of atmospheric oxygen ([3],[4]).

  • The Ether Linkage: While generally stable, the phenoxyethyl ether can undergo cleavage under extreme thermal or acidic stress.

Temperature acts as a primary catalyst, providing the activation energy required to accelerate both auto-oxidation and dealkylation pathways ([5]).

DegradationPathways Compound N-[2-(2-Amino-6-chlorophenoxy)ethyl] -N,N-dimethylamine Thermal Thermal Stress (>25°C) Compound->Thermal Oxidative Oxidative Stress (O2 / Light) Compound->Oxidative AnilineOx Aniline Auto-oxidation Thermal->AnilineOx Accelerates Dealkylation Thermal Dealkylation Thermal->Dealkylation Oxidative->AnilineOx AmineOx Tertiary Amine N-Oxidation Oxidative->AmineOx Quinone Quinone-imines & Azo Dimers (Colored Impurities) AnilineOx->Quinone NOxide N-Oxide Derivatives AmineOx->NOxide SecAmine Secondary Amines (Loss of Methyl) Dealkylation->SecAmine

Caption: Mechanistic pathways of thermal and oxidative degradation for the target compound.

Troubleshooting Guide & FAQs

Q1: My stored batch has turned from a colorless oil/solid to a yellowish-brown. Is it still usable? A1: Discoloration is a hallmark of aniline auto-oxidation ([1]). The 2-amino-6-chlorophenoxy moiety is highly susceptible to oxidative stress, forming colored quinone-imines. Because these impurities have high molar absorptivity, even trace amounts (<0.5%) can cause significant color change. Action: You must verify purity via HPLC-UV (at 254 nm) before use. If purity has dropped below your acceptable threshold, repurification via flash column chromatography or recrystallization of its hydrochloride salt is required.

Q2: We stored the compound at room temperature under ambient air, and LC-MS shows a new peak with a mass increase of +16 Da. What happened? A2: A +16 Da mass shift indicates the formation of an N-oxide. The N,N-dimethylamine group undergoes N-oxidation in the presence of atmospheric oxygen, a process exponentially accelerated by thermal stress ([3]). Action: To prevent this, strictly store the compound under an inert Argon or Nitrogen atmosphere.

Q3: During accelerated stability testing at 60°C, we observed the formation of a -14 Da impurity. How can we mitigate this thermal degradation? A3: Tertiary amines are vulnerable to thermal dealkylation, which involves the cleavage of the C-N bond to yield secondary amines (loss of a methyl group, hence -14 Da) and volatile byproducts ([4]). Action: Mitigation requires strict temperature control. Store the compound at 2–8°C (refrigeration) to lower the kinetic energy below the activation barrier for dealkylation ([5]).

Quantitative Degradation Kinetics

To assist in your experimental planning, the following table summarizes the expected kinetic impact of various storage conditions on the compound's stability.

Storage TemperatureAtmosphereRelative Degradation RatePrimary Degradation PathwayProjected Shelf-Life (Assay >98%)
2–8 °C (Refrigerated) Inert (Ar/N₂)< 0.1% / monthNone significant> 12 months
25 °C (Ambient) Ambient Air~ 2–5% / monthAniline auto-oxidation< 3 months
60 °C (Accelerated) Ambient Air> 15% / weekThermal dealkylation< 1 week

Standard Operating Procedures (Protocols)

To ensure scientific integrity, all handling must follow self-validating protocols.

Protocol A: Inert Gas Blanketing for Long-Term Storage

Purpose: To displace atmospheric oxygen and prevent oxidative degradation of the aniline and tertiary amine moieties.

  • Preparation: Transfer the compound into an amber-colored borosilicate glass vial to protect it from photo-catalyzed oxidation.

  • Septum Sealing: Cap the vial tightly with a PTFE-lined silicone septum.

  • Purging Setup: Insert a venting needle (e.g., 20G) into the septum. Insert a second needle connected to a low-pressure Schlenk line supplying high-purity Argon (99.999%).

  • Displacement: Allow the Argon to flow gently over the headspace for 3–5 minutes. Causality Note: Argon is denser than air and will effectively blanket the compound at the bottom of the vial.

  • Sealing: Remove the venting needle first to ensure a slight positive pressure of Argon inside the vial, then immediately remove the gas inlet needle.

  • Self-Validation Checkpoint: Submerge the sealed tip of the vial briefly in water; the absence of bubbles confirms the septum seal is intact and positive pressure is maintained.

  • Storage: Wrap the cap with Parafilm and store the vial in an explosion-proof refrigerator at 2–8°C.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Purpose: To establish a custom shelf-life profile and identify specific degradation peaks for LC-MS monitoring.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in an inert, degassed solvent (e.g., LC-MS grade Acetonitrile).

  • Thermal Stress Arm: Incubate sealed aliquots at 60°C in a dark oven.

  • Oxidative Stress Arm: Add 3% H₂O₂ to a separate set of aliquots and incubate at 25°C.

  • Sampling: Withdraw 10 µL aliquots at t=0, 24h, 48h, and 7 days. Quench the oxidative samples immediately with an equimolar amount of sodium thiosulfate.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total peak area. The sum of the parent peak area and the identified degradation peak areas (adjusted for response factors) must equal the initial parent peak area at t=0 (±5%). A mass balance <95% indicates undetected volatile loss (e.g., cleaved methyl groups) or the formation of insoluble polymeric azo-resins.

References

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at:[Link]

  • Wikipedia. Aniline (Oxidation and Degradation). Available at:[Link]

  • Scribd. Amine Thermal Degradation in CO2 Capture. Available at: [Link]

  • PubChem - NIH. Aniline | C6H5NH2 | CID 6115 (Stability and Shelf Life). Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine .

Due to its specific structural liabilities—a highly basic aliphatic tertiary amine, a weakly basic primary aniline, and a hydrophobic halogenated ether core—this molecule is highly prone to chromatographic anomalies. This guide provides diagnostic workflows, mechanistic insights, and self-validating protocols to achieve optimal separation.

Portal 1: Diagnostic Optimization Workflow

Before adjusting your mobile phase, it is critical to map the analyte's ionization state against the column chemistry. The workflow below outlines the decision matrix for resolving peak shape issues associated with this dual-amine compound.

OptimizationWorkflow Start Analyze Analyte pKa Tertiary Amine (~9.5) Aniline (~4.5) Strategy Select pH Strategy Start->Strategy LowPH Low pH (2.0 - 3.0) Protonate Silanols Strategy->LowPH HighPH High pH (10.0 - 11.0) Deprotonate Amines Strategy->HighPH ColLow Standard C18 or Polar-Embedded LowPH->ColLow ColHigh Hybrid Silica (BEH) High-pH Stable HighPH->ColHigh Eval Evaluate Peak Shape (Asymmetry Factor) ColLow->Eval ColHigh->Eval Tailing Tailing > 1.5? Eval->Tailing AddTFA Add Ion-Pairing (0.1% TFA) Tailing->AddTFA Yes Validate Method Validated Tailing->Validate No AddTFA->Eval

Fig 1. Decision matrix for mobile phase pH and column selection.

Portal 2: Knowledge Base & Mechanistic Causality

Why does this molecule exhibit severe peak tailing?

The molecule possesses two distinct ionizable centers: an aliphatic tertiary amine (N,N-dimethylamine, pKa ~9.5) and an aromatic primary amine (aniline derivative, pKa ~4.5).

At a neutral pH (e.g., pH 7.0), the tertiary amine is fully protonated (+1 charge). Simultaneously, the residual silanol groups on standard silica-based stationary phases (pKa ~3.5–4.5) are deprotonated and negatively charged. This creates a strong electrostatic attraction—a secondary interaction—between the basic amine and the acidic silanols[1]. This interaction disrupts the primary hydrophobic retention mechanism, causing the analyte to "stick" to the column and elute slowly, resulting in severe peak tailing[2].

The Solution: pH Control vs. Ion-Pairing

To mitigate this, you must control the mobile phase buffer capacity strictly within a range of pKa ± 1.0 of your target ionization state[3].

  • Low-pH Strategy (pH 2.0 - 2.5): Using an acidic modifier like Trifluoroacetic acid (TFA) forces the silanols into a neutral, protonated state, eliminating the electrostatic attraction. Furthermore, the strongly electron-withdrawing fluorine atoms in TFA allow it to act as an ion-pairing reagent, masking the positive charge on the fully protonated amines and improving peak symmetry[4].

  • High-pH Strategy (pH 10.5): Using ammonium hydroxide or ammonium bicarbonate suppresses the ionization of the tertiary amine, rendering the molecule entirely neutral. Basic additives like ammonia actively compete with basic analytes for active sites, drastically improving peak shape[5]. Note: This requires specialized hybrid-silica columns to prevent stationary phase dissolution.

MechanisticInteraction Analyte Protonated Amine (+) (Analyte) Silanol Deprotonated Silanol (-) (Silica Surface) Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Ligand (Stationary Phase) Analyte->C18 Primary Retention (Hydrophobic) TFA TFA Anion (-) (Mobile Phase) TFA->Analyte Ion-Pairing (Masks Charge)

Fig 2. Mechanistic diagram of analyte interactions on a silica-based column.

Portal 3: Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating protocol. This method uses an internal feedback loop to verify system suitability before any sample analysis occurs.

Protocol A: Low-pH Ion-Pairing Method (Recommended)

Objective: Achieve an Asymmetry Factor ( As​ ) ≤1.3 using a standard end-capped C18 column.

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Sonicate and filter through a 0.22 µm PTFE membrane.

  • Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). ACN is preferred over methanol due to its lower viscosity and superior UV transparency at lower wavelengths[3].

Step 2: System Equilibration

  • Column: C18, fully end-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start at 5% B, ramp to 60% B over 15 minutes.

  • Equilibrate for at least 10 column volumes (CV) to ensure the TFA fully saturates the stationary phase.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject Void Marker: Inject 5 µL of a 0.1 mg/mL Uracil solution to determine the void time ( t0​ ).

  • Inject Analyte: Inject 5 µL of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine standard (0.5 mg/mL).

  • Calculate Metrics: The chromatography software must calculate the Retention Factor ( k′=(tR​−t0​)/t0​ ) and the Asymmetry Factor ( As​ ) at 10% peak height[1].

  • Validation Gate (Crucial):

    • Condition: Is As​≤1.3 and k′≥2.0 ?

    • If YES: The system is validated. Proceed to sample sequence.

    • If NO: The system halts. Causality check: If As​>1.3 , the TFA concentration is insufficient to mask the silanols, or the column end-capping has degraded. Action: Increase TFA to 0.15% or replace the column. Re-run SST.

Portal 4: Quantitative Data & Phase Comparison

The table below summarizes the expected chromatographic behavior of the analyte under various mobile phase conditions, demonstrating the necessity of proper optimization.

Mobile Phase ConditionpHPrimary MechanismExpected Retention Factor ( k′ )Expected Asymmetry ( As​ )Suitability for this Analyte
Water / Methanol (No Buffer) ~6.5Hydrophobic only1.5 - 2.0> 2.5 (Severe Tailing) ❌ Poor. Uncontrolled ionization.
10mM Phosphate / ACN 7.0Hydrophobic + Ionic2.5 - 3.51.8 - 2.2❌ Sub-optimal. Secondary interactions persist.
0.1% TFA in Water / ACN 2.1Ion-Pairing4.0 - 5.01.0 - 1.2 (Excellent) ✅ Highly Recommended.
10mM Amm. Bicarb / ACN 10.5Ion Suppression6.0 - 8.01.1 - 1.3✅ Good, but requires hybrid silica column.

Portal 5: Troubleshooting FAQs

Q: My retention times are drifting continuously over multiple injections. How do I stabilize them? A: Retention time drift for basic compounds is almost always a symptom of poor buffer capacity[6]. If you are operating near the pKa of the primary aniline (~4.5) or the tertiary amine (~9.5), microscopic shifts in pH will drastically alter the ratio of ionized to neutral molecules. Ensure your mobile phase pH is at least 1.5 units away from both pKa values, and verify your buffer concentration is between 10mM and 50mM.

Q: I am observing a split peak for the analyte. Is it degrading? A: While degradation of the primary amine (oxidation) is possible, a split peak for a multi-charged basic molecule is often a sign of column overload or a solvent mismatch[7]. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte can precipitate locally or travel in two distinct bands. Always dissolve your sample in the initial mobile phase composition (e.g., 95% Aqueous / 5% Organic).

Q: Can I substitute Methanol for Acetonitrile to save costs? A: Proceed with caution. While methanol is a cost-effective alternative, it has a higher viscosity which will increase system backpressure[7]. More importantly, methanol is a protic solvent, meaning it can participate in hydrogen bonding with the analyte's ether oxygen and amine groups, potentially altering selectivity and increasing peak broadening compared to the aprotic acetonitrile. If you switch, you will likely need to increase the organic ratio (e.g., 40% ACN 50% Methanol) to achieve similar retention[3].

References

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations - PharmaGuru. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. Available at: [Link]

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution - Wiley-VCH. Available at:[Link]

  • Capital HPLC Optimal Columns Quality Control - Capital HPLC. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Available at: [Link]

  • Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine in Aqueous Buffer Solutions

Welcome to the technical support center for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous buffer solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Profile

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine possesses a 2-amino-6-chlorophenoxy moiety, which makes it structurally related to aminophenols and chlorinated anilines. These classes of compounds are known to be susceptible to degradation, primarily through oxidation and photodegradation. The presence of the electron-donating amino group on the aromatic ring increases its susceptibility to oxidation, which can be accelerated by factors such as pH, light, temperature, and the presence of metal ions.

This guide will walk you through the potential degradation pathways, provide troubleshooting advice for common stability issues, and offer detailed protocols for stabilization and analysis.

Frequently Asked Questions (FAQs)

Q1: My solution of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is turning a yellow or brown color. What is causing this?

A1: The discoloration of your solution is a common indicator of degradation, likely due to oxidation. Aromatic amines, particularly those with an amino group directly attached to the benzene ring, are prone to oxidation when exposed to air (oxygen) and/or light.[1][2] This process can form highly colored quinone-imine-like structures and further polymerized products. To mitigate this, it is crucial to handle and store the compound and its solutions with precautions to minimize exposure to oxygen and light.

Q2: What are the primary factors that can accelerate the degradation of this compound in my buffer solution?

A2: Several factors can accelerate the degradation of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine in aqueous solutions:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the ether linkage or influence the rate of oxidation. The stability of the compound across a range of pH values should be experimentally determined.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate photodegradation reactions.[3]

  • Oxygen: The presence of dissolved oxygen in the buffer is a key driver for oxidative degradation.

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly increasing the rate of oxidation.

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.

Q3: What is the first step I should take to improve the stability of my solutions?

A3: The most immediate and impactful step is to protect your compound and its solutions from light and oxygen. Always store the solid compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere like argon or nitrogen.[2] When preparing solutions, use deoxygenated buffers and store the solutions in amber vials or wrapped in aluminum foil to protect them from light.[3]

Q4: Are there any specific buffers you recommend for improving stability?

A4: The choice of buffer can be critical. It is advisable to use buffers that do not contain primary amines, such as Tris, as these could potentially react with your compound or its degradation products.[4] Phosphate, citrate, and acetate buffers are generally good starting points.[5] The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral pH range (e.g., pH 5-7) is often a good strategy for aromatic amines.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you might encounter and provides a systematic approach to troubleshooting.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Rapid discoloration of the solution upon preparation. 1. Oxidation due to dissolved oxygen.2. Photodegradation from ambient light.3. Contamination with catalytic metal ions.1. Deoxygenate your buffer: Sparge the buffer with an inert gas (argon or nitrogen) for at least 15-30 minutes before use.2. Work in low-light conditions: Prepare your solutions away from direct sunlight or bright artificial light.3. Use high-purity reagents and glassware: Ensure your water, buffer salts, and glassware are free of metal contaminants. Consider rinsing glassware with an EDTA solution followed by high-purity water.
Appearance of new peaks in HPLC analysis over time. 1. Formation of degradation products.1. Conduct a forced degradation study: This will help you identify the likely degradation products under different stress conditions (see Protocol 1).2. Develop a stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from all potential degradation products (see Protocol 2).
Inconsistent results in biological or chemical assays. 1. Degradation of the active compound, leading to a lower effective concentration.2. Interference from degradation products in the assay.1. Prepare solutions fresh: Whenever possible, prepare solutions of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine immediately before use.2. Incorporate stabilization strategies: If fresh preparation is not feasible, add an antioxidant and/or a chelating agent to your stock solutions (see Stabilization Strategies section).3. Verify compound integrity: Before use in a critical experiment, confirm the purity of your solution using your validated stability-indicating HPLC method.

Stabilization Strategies: Proactive Measures for Robust Formulations

To proactively prevent degradation, consider incorporating the following stabilizing agents into your aqueous buffer solutions. It is crucial to test the compatibility and efficacy of these excipients in your specific application.

Antioxidants

Antioxidants function by scavenging oxygen or free radicals, thereby inhibiting the oxidative degradation of your compound.

Antioxidant Recommended Starting Concentration (w/v) Mechanism of Action & Comments
Ascorbic Acid (Vitamin C) 0.01 - 0.1%A highly effective water-soluble antioxidant. It acts as a reducing agent, readily scavenging reactive oxygen species.[6]
Sodium Metabisulfite 0.01 - 0.1%A strong reducing agent that is also effective at inhibiting oxidative degradation. It is important to check for compatibility with your downstream applications.
Chelating Agents

Chelating agents sequester metal ions that can catalyze oxidative reactions.

Chelating Agent Recommended Starting Concentration Mechanism of Action & Comments
Ethylenediaminetetraacetic acid (EDTA) 0.01 - 0.1%Forms stable complexes with di- and trivalent metal ions, preventing them from participating in redox cycling and catalyzing oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine and to develop a stability-indicating analytical method.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1.1. Preparation of Stock Solution: Prepare a stock solution of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation:

    • Transfer the solid compound to an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a solution for HPLC analysis.[8]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in the chosen solvent) in a chemically inert, transparent container to a photostability chamber.

    • The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]

    • A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

    • Analyze the solution by HPLC.

1.3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

G cluster_0 Forced Degradation Workflow API N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded Degraded Samples Stress->Degraded Analysis HPLC Analysis Degraded->Analysis Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Proposed Stability-Indicating HPLC-UV Method

This method provides a starting point for the development of a stability-indicating assay. Method validation according to ICH Q2(R1) guidelines is required to ensure its suitability for your specific purpose.[10][11]

Parameter Proposed Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230 nm and 280 nm) to ensure detection of all components.
Injection Volume 10 µL

Method Development Notes:

  • The gradient profile may need to be optimized to achieve adequate separation between the parent compound and all degradation products.

  • The choice of acidic modifier and organic solvent can be varied to improve peak shape and resolution.

  • Peak purity analysis using a DAD is essential to confirm that the parent peak is free from co-eluting impurities.

G cluster_1 Stability-Indicating HPLC Method Validation Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Key parameters for HPLC method validation.

Understanding Potential Degradation Pathways

Based on the structure of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine and data from related compounds, the following degradation pathways are plausible:

  • Oxidation of the Aminophenol Ring: The primary degradation pathway is likely the oxidation of the 2-aminophenol moiety to form a reactive quinone-imine intermediate. This intermediate can then undergo further reactions, including hydrolysis and polymerization, leading to a complex mixture of colored degradants.

  • Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the ether bond connecting the phenoxy ring to the ethylamine side chain could be susceptible to cleavage.

  • N-Oxidation of the Dimethylamine: The tertiary dimethylamine group could be oxidized to form an N-oxide derivative.

  • Dehalogenation: Photodegradation can sometimes lead to the cleavage of the carbon-chlorine bond.[12]

G cluster_2 Potential Degradation Pathways Parent N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine Oxidation Oxidation (Quinone-imine formation) Parent->Oxidation O₂, light, metal ions Hydrolysis Hydrolysis (Ether cleavage) Parent->Hydrolysis Acid/Base N_Oxidation N-Oxidation (Dimethylamine) Parent->N_Oxidation Oxidants Dehalogenation Dehalogenation (Photodegradation) Parent->Dehalogenation Light Products Degradation Products Oxidation->Products Hydrolysis->Products N_Oxidation->Products Dehalogenation->Products

Caption: Plausible degradation pathways for the target compound.

References

  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39.
  • BenchChem. (2025).
  • ResearchGate. (2025). Photo-degradation of chlorophenols in the aqueous solution. Request PDF.
  • ACS Publications. (2005). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research.
  • ACS Publications. (1996). Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway. The Journal of Organic Chemistry.
  • ResearchGate. (2014).
  • BenchChem. (2025). Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. BenchChem Technical Support.
  • Pharmaguideline. (2015). How To Protect Light Sensitive Products.
  • BenchChem. (2025). Optimizing pH and buffer conditions for reactions with Amino-PEG10-Amine. BenchChem Technical Support.
  • Adragos Pharma. (2024).
  • Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • BenchChem. (2025). Forced degradation studies for stability indicating method development of 3,4-Difluoroaniline. BenchChem Technical Support.
  • Adragos Pharma. (2024).
  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • Biomedical and Environmental Sciences. (2007).
  • Avantor, Inc. (n.d.).
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  • International Research Journal of Pharmacy and Medical Sciences. (2022).
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  • Coriolis Pharma. (n.d.).
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  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Patheon pharma services. (2026).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2016).
  • BioPharm International. (2012).
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  • PubMed. (2017).
  • ResearchGate. (2007). The synthesis, spectroscopic and thermal properties of phenoxycyclotriphosphazenyl-substituted phthalocyanines.
  • The Royal Society of Chemistry. (2017). The hydrolytic behavior of N , N ′-(dimethylamino)
  • Journal of Engineering Studies and Research. (2009).
  • The Royal Society of Chemistry. (2017). The hydrolytic behavior of N,N'-(dimethylamino)
  • BenchChem. (2025).
  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
  • PMC. (2025).
  • Der Pharma Chemica. (2014). Determination of 2-amino-4-chlorophenol (related substance)
  • Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information The Hydrolytic Behavior of N,N'- (dimethylamino)
  • Bryan Research & Engineering, LLC. (2008).
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • PubMed. (2007).
  • ResearchGate. (2007). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine.
  • Akamai University. (n.d.).
  • PMC. (2022).
  • DTIC. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • BioProcess International. (2011).
  • Sigma-Aldrich. (n.d.). Bis 2-(N,N-dimethylamino)ethyl ether 97 3033-62-3.
  • Frontiers. (2018).
  • ResearchGate. (2013). Thermodynamics of fenoxycarb in solution.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

In the landscape of pharmaceutical development, the purity and quality of all chemical entities, from raw materials to the final active pharmaceutical ingredient (API), are paramount. N-[2-(2-Amino-6-chlorophenoxy)ethyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity and quality of all chemical entities, from raw materials to the final active pharmaceutical ingredient (API), are paramount. N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure it meets stringent quality specifications. This guide provides an in-depth comparison of analytical testing methods for this specific intermediate, focusing on the validation process that underpins the reliability of these methods. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[5][6] This guide will compare a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more advanced Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.

The Workhorse Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and reliability in separating, identifying, and quantifying compounds.[7] For a moderately polar compound like N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, a reversed-phase HPLC method with UV detection is a logical and cost-effective starting point.

Rationale for Method Selection

The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and a sharp, symmetrical peak shape for the analyte. UV detection is selected based on the presence of a chromophore in the molecule's structure, allowing for sensitive quantification.

Validation Protocol & Experimental Data

The validation of this HPLC-UV method must be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][8][9] The core validation parameters are specificity, linearity, range, accuracy, precision, and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10] To demonstrate this, forced degradation studies are indispensable.[7][11][12]

  • Experimental Protocol: The analyte is subjected to stress conditions including acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal stress (e.g., 105°C), and photolytic stress (e.g., exposure to UV light).[7][11] The resulting stressed samples are then analyzed.

  • Causality: The objective is to generate potential degradation products and demonstrate that their chromatographic peaks are well-separated from the main analyte peak. This proves the method is "stability-indicating."[7][13] Peak purity analysis using a photodiode array (PDA) detector is crucial here to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.

G

Caption: ICH Q2(R1) based validation workflow for an analytical method.

These parameters are interconnected and demonstrate the method's quantitative performance.

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration.[9] This is typically assessed over five concentration levels.

  • Range: The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity.[9][14] For an assay of an intermediate, a common range is 80% to 120% of the target concentration.[14]

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovered is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment.[2]

    • Intermediate Precision: Assesses variations within a lab, such as different days, analysts, or equipment.[2][14]

Table 1: Hypothetical Validation Data Summary for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of target conc.Established
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 1.0%0.45%
Precision - Intermediate (%RSD) ≤ 2.0%1.10%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mL
Robustness %RSD of results ≤ 2.0%Passes

The High-Sensitivity Alternative: UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity.[15] This technique is particularly valuable for detecting and quantifying trace-level impurities that might be missed by UV detection.[16]

Rationale for Method Selection

UPLC systems use columns with smaller particle sizes (<2 µm), which provides much higher separation efficiency and allows for faster analysis times compared to traditional HPLC. The mass spectrometer serves as a highly specific and sensitive detector. By monitoring a specific precursor-to-product ion transition for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, interferences from matrix components or other impurities can be virtually eliminated, offering unparalleled specificity.[15]

Performance Comparison

While a full validation protocol similar to the one for HPLC-UV is required, the performance characteristics often exceed those of the conventional method.

Table 2: Performance Comparison: HPLC-UV vs. UPLC-MS/MS

FeatureHPLC-UVUPLC-MS/MSRationale & Justification
Specificity Good (relies on chromatographic separation)Excellent (separation + mass filtering)MS/MS adds a dimension of mass-based specificity, confirming identity and purity beyond retention time alone.[15]
Sensitivity (LOQ) ~0.05 µg/mL (analyte dependent)< 0.1 ng/mL (ppb levels)Mass spectrometry is inherently more sensitive than UV absorption, making it ideal for trace impurity analysis.[16][17]
Analysis Time 15-30 minutes2-5 minutesUPLC's smaller particle columns allow for much higher flow rates and faster gradients, significantly increasing throughput.
Robustness Generally highModerate to HighUPLC-MS/MS systems can be more sensitive to matrix effects and require more specialized maintenance.
Cost & Complexity Lower initial cost, simpler operationHigher initial investment, requires expert operatorsThe choice is often dictated by the specific analytical challenge (e.g., routine QC vs. trace genotoxic impurity analysis).

G

Caption: Decision logic for selecting an appropriate analytical method.

Detailed Experimental Protocols

Protocol: HPLC-UV Method Validation - Accuracy
  • Objective: To determine the accuracy of the method for quantifying N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine.

  • Procedure: a. Prepare a placebo (matrix) sample without the analyte. b. Prepare a stock solution of the analyte of known purity. c. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three replicate samples at each level. d. Prepare a standard solution at the 100% concentration level. e. Analyze all prepared samples using the validated HPLC-UV method.

  • Calculation: a. Calculate the amount of analyte recovered from the spiked samples. b. Express the recovery as a percentage of the known amount added. % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.[14]

Protocol: UPLC-MS/MS Method - Sample Preparation for Impurity Profiling
  • Objective: To prepare a sample for the identification and quantification of potential trace impurities.

  • Procedure: a. Accurately weigh approximately 10 mg of the N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the stock solution. c. Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis. This concentration is typically sufficient to detect impurities at the 0.05% level or lower. d. Prepare a blank solution (diluent only) to monitor for system contamination. e. Analyze using the UPLC-MS/MS method, acquiring data in both full scan and Multiple Reaction Monitoring (MRM) modes to screen for unknown impurities and quantify known ones.

Conclusion

The validation of analytical methods is a mandatory, evidence-based process that ensures the reliability of data in pharmaceutical quality control.[18][19] For the routine assay of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, a well-validated HPLC-UV method is robust, cost-effective, and perfectly suitable for its intended purpose. It provides the necessary accuracy and precision for release testing of this intermediate.

However, when the analytical challenge shifts to detecting and quantifying trace-level or potentially genotoxic impurities, the superior sensitivity and specificity of UPLC-MS/MS become indispensable.[20][21] While more complex and costly, this technique provides a higher degree of confidence in the impurity profile of the intermediate, which is critical for ensuring the safety and quality of the final API.

The choice between these methods is ultimately driven by the specific analytical requirement, balancing the need for performance with considerations of cost, throughput, and the stage of drug development. Both methods, when properly validated according to global regulatory standards like ICH Q2(R1), serve as powerful tools for safeguarding product quality.[2][3]

References

  • USP <1225> Method Validation - BA Sciences. BA Sciences. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Chromatography and Separation Techniques. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. Available from: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Technology Networks. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaceutical Erudition. Available from: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available from: [Link]

  • A Comprehensive Guide for Analytical Method Validation. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research & Reports. Available from: [Link]

  • N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. NextSDS. Available from: [Link]

  • Method for the determination of n-nitrosodimethylamine in ambient air using GC. U.S. Environmental Protection Agency. Available from: [Link]

  • Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography - tandem mass spectrometry. PubMed. Available from: [Link]

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Comparative

A Researcher's Guide to Selectivity Profiling: A Case Study of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. This...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of a novel compound, N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine, which we will refer to as Compound X . As there is limited publicly available biological data for Compound X, we will proceed with a hypothetical, yet plausible, scenario where initial screening has identified it as a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, a critical target in chronic myeloid leukemia (CML).

This guide is structured to provide not just a series of protocols, but a strategic and logical workflow, explaining the rationale behind each experimental choice. We will compare the performance of Compound X against two well-established ABL1 inhibitors: Imatinib , a first-generation inhibitor, and Ponatinib , a third-generation pan-BCR-ABL inhibitor known for its broader kinase activity.

The Strategic Imperative for Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, a small molecule designed to inhibit one kinase may inadvertently interact with numerous others, leading to unforeseen biological consequences. For an ABL1 inhibitor, off-target effects can range from cardiovascular complications to metabolic dysregulation. Therefore, a rigorous and multi-tiered approach to selectivity profiling is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.

Our investigation into the selectivity of Compound X will follow a progressive workflow, from broad, high-throughput screening to more focused, in-depth cellular and proteomic analyses.

G cluster_0 Tier 1: In Vitro Kinase Profiling cluster_1 Tier 2: Cellular On-Target and Off-Target Validation cluster_2 Tier 3: Unbiased Proteome-Wide Approaches a Primary Target Engagement (ABL1 Kinase Assay) b Broad Kinome Panel Screening (e.g., 400+ kinases) a->b Confirmation of Potency c Cellular Phospho-Target Assay (p-CRKL in CML cell lines) b->c Identified Hits d Cell-Based Off-Target Assays (e.g., kinases identified in Tier 1) c->d Confirming Cellular Activity e Cytotoxicity Profiling (Cancer vs. Normal Cell Lines) d->e Assessing Therapeutic Window f Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry g Kinobeads/Affinity Chromatography coupled with Mass Spectrometry f->g Global Target Engagement G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Sample Processing cluster_3 Data Analysis a Intact Cells + DMSO c Heat to various temps (e.g., 40-70°C) a->c b Intact Cells + Compound X b->c d Cell Lysis c->d e Separate Soluble & Precipitated Proteins d->e f Prepare Soluble Fraction for MS e->f g LC-MS/MS Analysis f->g h Identify & Quantify Proteins g->h i Generate Melt Curves & Identify Stabilized Proteins h->i

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Methodology Overview:

  • Treatment: Treat intact cells (e.g., K562) with Compound X or vehicle (DMSO).

  • Heating: Aliquots of the treated cells are heated to a range of temperatures.

  • Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.

  • Proteomics: The soluble proteins from each temperature point are digested, and the resulting peptides are analyzed by quantitative mass spectrometry (e.g., using TMT labeling).

  • Analysis: Proteins that are bound by Compound X will remain soluble at higher temperatures compared to the DMSO control. This "thermal shift" is used to identify direct targets.

A successful CETSA experiment would ideally show a significant thermal shift for ABL1 and potentially for SRC, while most other kinases and proteins would show no shift, confirming the high selectivity of Compound X in a native cellular environment.

Conclusion and Future Directions

This comprehensive, multi-tiered guide provides a robust framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical case of Compound X. The progression from in vitro biochemical assays to targeted cellular validation and finally to unbiased proteomic analysis creates a powerful cascade of evidence.

Based on our hypothetical data, Compound X emerges as a potent ABL1 inhibitor with a favorable selectivity profile compared to the broader-spectrum Ponatinib. While some off-target activity against SRC family kinases was noted, the cellular data suggests a promising therapeutic window.

The path forward for Compound X would involve in-depth investigation of the identified off-targets to understand the potential physiological consequences. Further studies, including in vivo efficacy and toxicology in relevant animal models, would be the necessary next steps on the journey from a promising chemical entity to a potential therapeutic agent.

References

  • Eurofins DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, A. A., ... & Deininger, M. W. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412. [Link]

Safety & Regulatory Compliance

Safety

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine proper disposal procedures

Document ID: SOP-HW-946714 Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Chemists, and Drug Development Professionals Subject: Standard Operating Procedu...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: SOP-HW-946714 Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Chemists, and Drug Development Professionals Subject: Standard Operating Procedure for the Segregation, Containerization, and Final Destruction of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Executive Summary

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 946714-48-3) is a highly specialized building block frequently utilized in pharmaceutical synthesis[1]. Due to its dual-amine functionality and chlorinated aromatic ring, it presents unique disposal challenges. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, field-proven protocol for managing this compound. Improper disposal of halogenated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. This guide ensures your operational workflows remain compliant with the Resource Conservation and Recovery Act (RCRA) while minimizing hazardous waste management costs[3].

Physicochemical & Hazard Profiling

To design a safe disposal system, we must first understand the causality behind the chemical's behavior. The presence of a tertiary aliphatic amine and a primary aromatic amine makes this compound basic and potentially reactive with strong acids. The chlorine atom on the phenoxy ring dictates its strict categorization as a Halogenated Organic Waste under EPA guidelines[4].

Table 1: Quantitative & Structural Data for Waste Classification

Property / FeatureData / DescriptionOperational Implication
Chemical Name N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamineFull nomenclature required on hazardous waste manifests.
CAS Number 946714-48-3Use for SDS tracking and regulatory reporting[1].
Molecular Formula C10H15ClN2OContains carbon, hydrogen, nitrogen, oxygen, and chlorine .
Molecular Weight 214.69 g/mol Used to calculate molar equivalents for neutralization if required.
Functional Groups Aryl chloride, primary/tertiary amines, etherBasic (exothermic reaction with acids); Halogenated (requires specialized incineration).
RCRA Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents[5].

Point-of-Generation Segregation & Containerization

The most critical operational failure in laboratory waste management is the commingling of halogenated and non-halogenated wastes. If you mix this chlorinated compound with standard non-halogenated solvents (e.g., acetone, ethanol), the entire volume must be treated as a halogenated substance, exponentially increasing your disposal costs[5].

Step-by-Step Segregation Methodology
  • Step 1: Compatibility Verification. Ensure the waste stream containing N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is free of strong oxidizers and concentrated acids. The basic amine groups will react exothermically with acids, potentially causing container pressurization[6].

  • Step 2: Dedicated Containerization. Transfer the chemical into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined steel). Do not use standard glass if the waste mixture contains other incompatible aqueous phases.

  • Step 3: Application of RCRA Labeling. Immediately affix a red Hazardous Waste tag. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated Aromatics and Amines"[3].

  • Step 4: Secondary Containment. Place the sealed container in a designated secondary containment bin within your Satellite Accumulation Area (SAA). Ensure the storage duration does not exceed the RCRA 90-day or 180-day limit, depending on your facility's generator status.

WasteSegregation Start Generate N-[2-(2-Amino-6-chlorophenoxy)ethyl]- N,N-dimethylamine Waste CheckHalogen Contains Halogen (Cl)? Start->CheckHalogen Halogenated Classify as Halogenated Organic Waste CheckHalogen->Halogenated Yes (Chlorine present) Container Segregate into Dedicated Halogenated Waste Container Halogenated->Container Label Apply RCRA Hazardous Waste Label (Note: Halogenated Amine) Container->Label Storage Store in Secondary Containment (< 90 Days) Label->Storage

Workflow for the segregation and classification of halogenated amine waste.

Final Destruction Protocol: High-Temperature Incineration

Because this compound contains an aryl chloride, it cannot be disposed of via standard wastewater treatment, biological degradation, or low-temperature burning[2]. The only scientifically sound and legally compliant method of destruction is High-Temperature Incineration coupled with Caustic Scrubbing [7].

The Mechanistic Causality of Destruction
  • Thermal Cleavage (>1000°C): The waste is injected into a rotary kiln or liquid injection incinerator. Temperatures exceeding 1000°C, combined with a highly oxygenated environment and sufficient residence time, are required to break the stable carbon-chlorine (C-Cl) bonds and completely shatter the aromatic ring. This prevents the thermodynamic recombination of fragments into dioxins or furans.

  • Acid Gas Generation: The combustion of the chlorine atom yields hydrogen chloride (HCl) gas, while the amine groups oxidize into nitrogen oxides (NOx) and water.

  • Caustic Scrubbing: To prevent the release of corrosive HCl gas into the atmosphere (which causes acid rain), the exhaust gas is passed through a wet scrubber containing a basic solution, typically sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The HCl is neutralized into harmless, water-soluble salts (e.g., NaCl or CaCl₂), which are then discharged as safe effluent[7].

Incineration Waste Halogenated Amine Waste Kiln Rotary Kiln Incinerator (> 1000°C) Waste->Kiln Injection Gases Combustion Gases (CO2, H2O, NOx, HCl) Kiln->Gases Thermal Destruction Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Removal Emission Clean Exhaust (Safe Release) Scrubber->Emission Venting Salts Neutralized Salts (NaCl, CaCl2) Scrubber->Salts Effluent

High-temperature incineration and caustic scrubbing mechanism for halogenated organics.

Emergency Spill Response Protocol

In the event of an accidental release of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine during handling:

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a respirator if aerosolized).

  • Containment: Use inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized universal spill pads) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Sweep the saturated absorbent into a compatible, sealable container.

  • Disposal: Label the container as "Halogenated Organic Spill Debris" and manage it strictly according to the segregation protocols outlined in Section 2.

References

  • NextSDS. "N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • United States Coast Guard (USCG). "Hazardous Waste Identification Guidance Document." USCG Environmental Management. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at:[Link]

  • European Patent Office (EPO). "Removal of dioxins, PCB's and other halogenated organic compounds from wastewater." EP 0196402 B1. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts Blog. Available at:[Link]

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling." UHCL Environmental Health and Safety. Available at:[Link]

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Handling

A Senior Application Scientist's Guide to Handling N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Disclaimer: No specific Safety Data Sheet (SDS) for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine has been publicly identified. The following guidance is synthesized from the known hazards of its primary structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine has been publicly identified. The following guidance is synthesized from the known hazards of its primary structural components: an aromatic amine, a chlorinated organic compound, and a tertiary amine. Aromatic amines as a class can present significant health risks, including toxicity and potential carcinogenicity, and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with extreme caution and to conduct a thorough, site-specific risk assessment before beginning any work.

Hazard Analysis: A Structurally-Informed Approach

The potential hazards of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine are derived from its constituent functional groups. Understanding this chemical causality is the foundation of a robust safety protocol.

Structural Component Associated Potential Hazards Rationale and Impact on Handling
Aromatic Amine High acute toxicity, potential carcinogenicity, rapid dermal absorption.[1][2]This is the most significant risk. Skin contact must be rigorously avoided through correctly selected gloves and body protection. The potential for long-term health effects necessitates minimizing all exposure routes.
Chlorinated Organic Compound Organ toxicity (liver, kidney), environmental persistence, potential to release toxic gases (e.g., phosgene, HCl) upon combustion.[3][4]Requires careful segregation of waste streams to prevent unintended reactions.[3] Work must be planned to avoid heating or fire.
Tertiary Amine Corrosivity (skin and eye burns), strong and unpleasant odor, potential for respiratory irritation.[5][6]Mandates the use of chemical splash goggles and handling within a certified chemical fume hood to protect the eyes and respiratory system.

Core Directive: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The following table outlines the minimum required equipment for any procedure involving this compound.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant. The combination is critical to protect against splashes from this potentially corrosive material and to shield the entire face.[1]
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton™ recommended). Double-gloving is mandatory.Aromatic amines can permeate standard laboratory gloves like latex and nitrile with surprising speed.[4][7] The inner glove (e.g., nitrile) allows for safe doffing of the contaminated outer glove (e.g., butyl rubber). Always check manufacturer permeation data.
Body Protection A chemical-resistant lab coat over long-sleeved clothing and long pants. For larger quantities (>50g) or splash-prone operations, disposable chemical-resistant coveralls (e.g., Tychem®) are required.[8]Prevents skin contact from accidental spills. Fabric lab coats are insufficient as they can absorb and hold the chemical against the skin.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Mandatory when handling the compound outside of a certified chemical fume hood, during spill cleanup, or when weighing the solid material.[1][9] Proper fit-testing is essential.

Operational Plan: Safe Handling Workflow

A disciplined, step-by-step approach is essential for safely managing this compound from receipt to disposal. All steps involving open handling of the chemical must be performed inside a certified chemical fume hood.[1][10]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Risk Assessment & Review Protocol B 2. Verify Fume Hood Certification & Airflow A->B C 3. Assemble & Inspect All PPE B->C D 4. Prepare Spill Kit (Amine-specific) C->D E 5. Don Full PPE D->E Proceed to Handling F 6. Unpack & Weigh Compound (Use anti-static measures) E->F G 7. Perform Chemical Synthesis or Formulation F->G H 8. Transfer to Sealed Secondary Container G->H I 9. Decontaminate Glassware & Work Surfaces H->I End of Experiment J 10. Segregate Waste (Chlorinated vs. Non-Chlorinated) I->J K 11. Doff PPE in Correct Order (Outer gloves first) J->K L 12. Wash Hands Thoroughly K->L

Caption: End-to-end workflow for handling N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine.

Emergency and Disposal Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment before work begins.

Exposure Response
Exposure Route Immediate First-Aid Action
Skin Contact Immediately flush skin with copious amounts of cool water for at least 15 minutes while removing all contaminated clothing. Do not hesitate to use the safety shower. Seek immediate medical attention.[9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Use the emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9][12]
Spill Management
  • Small Spill (<5g, contained in fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>5g or outside fume hood): Evacuate the immediate area and alert all nearby personnel. Notify your institution's Environmental Health & Safety (EHS) department immediately.[10] Prevent entry to the area. If safe to do so, increase ventilation. Await response from trained emergency personnel.[14]

Disposal Plan

Proper waste segregation is a legal and safety requirement.

  • Designated Waste Container: All waste contaminated with N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (including gloves, absorbent materials, and empty containers) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Segregation is Critical: This is a chlorinated compound. The waste stream must be labeled as "Halogenated Organic Waste." It must never be mixed with non-halogenated solvent waste, as this can interfere with disposal processes and create hazardous conditions.[3]

  • Consult EHS: Follow all institutional and local regulations for hazardous waste pickup and disposal.

References

  • NextSDS. N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. [Link]

  • Simple Lab. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Princeton University. Chlorine - Standard Operating Procedure. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]

  • VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • PubChem. (2-(2-Aminoethoxy)ethyl)dimethylamine. [Link]

  • EPA OSC Response. Dimethylamine. [Link]

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